molecular formula C13H14N2O2.C4H4O4 B116554 1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1) CAS No. 144526-55-6

1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1)

Cat. No. B116554
M. Wt: 346.3 g/mol
InChI Key: WAZZBFXYBGSMNZ-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1) is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as "Tetrahydroaminoacridine" or "THA," and it has been found to have several biochemical and physiological effects.

Mechanism Of Action

THA works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, THA can increase the levels of acetylcholine in the brain, which can improve cognitive function. THA has also been found to have antioxidant properties, which can help to protect neurons from oxidative damage.

Biochemical And Physiological Effects

THA has several biochemical and physiological effects, including cholinesterase inhibitory activity, antioxidant activity, and neuroprotective properties. It has been found to improve cognitive function in patients with Alzheimer's disease and may have potential applications in the treatment of Parkinson's disease.

Advantages And Limitations For Lab Experiments

THA has several advantages for use in lab experiments, including its ability to inhibit acetylcholinesterase and improve cognitive function. However, THA also has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on THA, including its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Further research is also needed to determine the optimal dosage and administration of THA and to evaluate its safety and efficacy in clinical trials. Additionally, research is needed to identify potential side effects and drug interactions associated with THA.

Synthesis Methods

The synthesis of THA can be achieved through several methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine and an aldehyde. Another method involves the reduction of acridine to 1,2,3,4-tetrahydroacridine, which is then treated with ammonia to produce THA.

Scientific Research Applications

THA has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. It has been found to have cholinesterase inhibitory activity, which can help to improve cognitive function in patients with Alzheimer's disease. THA has also been found to have antioxidant and neuroprotective properties, which may be useful in the treatment of Parkinson's disease.

properties

CAS RN

144526-55-6

Product Name

1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1)

Molecular Formula

C13H14N2O2.C4H4O4

Molecular Weight

346.3 g/mol

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid

InChI

InChI=1S/C13H14N2O2.C4H4O4/c14-13-8-3-1-2-4-9(8)15-10-5-7(16)6-11(17)12(10)13;5-3(6)1-2-4(7)8/h1-4,7,11,16-17H,5-6H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

WAZZBFXYBGSMNZ-WLHGVMLRSA-N

Isomeric SMILES

C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=C/C(=O)O)\C(=O)O

SMILES

C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O

synonyms

1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1)

Origin of Product

United States

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